Comparable Efficacy in Allergic Rhinitis: Mequitazine vs. Loratadine (Double-Blind Head-to-Head Data)
In a multi-center, double-blind, parallel-group trial of 213 patients with perennial allergic rhinitis, Mequitazine (3 mg twice daily) was compared directly with Loratadine (10 mg once daily). The global improvement rate (moderate or better) was 45.8% for Mequitazine and 49.4% for Loratadine, with no statistically significant difference observed [1].
| Evidence Dimension | Clinical global improvement rate (moderate improvement or better) |
|---|---|
| Target Compound Data | 45.8% of patients |
| Comparator Or Baseline | Loratadine: 49.4% of patients |
| Quantified Difference | No significant difference (p>0.05) |
| Conditions | Multicenter double-blind trial in 213 patients with perennial allergic rhinitis; Mequitazine 3 mg BID vs Loratadine 10 mg QD |
Why This Matters
This evidence demonstrates that Mequitazine achieves comparable therapeutic efficacy to the widely used, non-sedating second-generation antihistamine Loratadine, providing a scientifically valid alternative for procurement or formulation development.
- [1] Loratadine no tsunen-sei allergic rhinitis ni taisuru yuyosei no kento: Mequitazine o taishoyaku to shita tashisetsu nijumoken hikaku shiken [Usefulness of loratadine in perennial allergic rhinitis: a multicenter double-blind comparative trial with mequitazine as control]. Jibi Inkoka Tenbo. 1992;35(Suppl 4):327-345. View Source
